4-N-PENTYLPHENOL-D16
Description
4-N-Pentylphenol-D16 (CAS RN: 1219805-40-9) is a deuterated analog of p-pentylphenol, where 16 hydrogen atoms are replaced with deuterium (²H or D). Its molecular formula is C₁₁D₁₆O, with a molecular weight of 180.34 g/mol. This compound is synthesized to serve as a stable isotopologue, primarily used in nuclear magnetic resonance (NMR) spectroscopy as an internal standard or tracer in kinetic and metabolic studies. The deuteration minimizes interference from proton signals in analytical workflows, enhancing resolution in spectral analysis .
Properties
CAS No. |
1219805-40-9 |
|---|---|
Molecular Formula |
C11D16O |
Molecular Weight |
180.34 |
Synonyms |
4-N-PENTYLPHENOL-D16 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-N-PENTYLPHENOL-D16 typically involves the deuteration of 4-n-pentylphenol. This process includes the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The reaction conditions for this synthesis often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the molecular structure . Industrial production methods may involve large-scale deuteration processes, utilizing specialized equipment to achieve high purity and yield.
Chemical Reactions Analysis
4-N-PENTYLPHENOL-D16 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenolic group into a quinone structure.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic hydrogen is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-N-PENTYLPHENOL-D16 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for environmental testing and isotope dilution mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways involving phenolic compounds.
Medicine: Investigated for its potential effects on biological systems, including its role as a biomarker.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-N-PENTYLPHENOL-D16 involves its interaction with various molecular targets. As a phenolic compound, it can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules. These interactions can influence biochemical pathways and cellular processes, making it a useful tool in studying molecular mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
p-Pentylphenol (Non-Deuterated)
- Molecular Formula : C₁₁H₁₆O
- Molecular Weight : 164.24 g/mol
- Melting Point : 24°C (liquid at room temperature)
- Price : ¥17,500 for 500 mL (>98.0% purity) .
- Applications : Used in industrial synthesis, surfactants, and polymer intermediates. Unlike its deuterated counterpart, it is unsuitable for NMR studies due to proton interference.
- Key Difference : The absence of deuterium results in a lower molecular weight and distinct physicochemical behavior, such as higher volatility and reactivity in proton-dependent reactions .
4-n-Pentylphenylboronic Acid
- Molecular Formula : C₁₁H₁₇BO₂
- Molecular Weight : 192.06 g/mol
- Price : ¥16,500 for 5 g (>97.0% purity) .
- Applications: Employed in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. The boronic acid functional group enables carbon-carbon bond formation, diverging from the phenolic hydroxyl group’s reactivity in 4-N-Pentylphenol-D15.
- Key Difference: Structural substitution (boronic acid vs. phenol) dictates its role in organic synthesis rather than analytical applications .
Data Table: Comparative Analysis
| Property | 4-N-Pentylphenol-D16 | p-Pentylphenol | 4-n-Pentylphenylboronic Acid |
|---|---|---|---|
| Molecular Formula | C₁₁D₁₆O | C₁₁H₁₆O | C₁₁H₁₇BO₂ |
| Molecular Weight | 180.34 g/mol | 164.24 g/mol | 192.06 g/mol |
| Melting Point | Not reported | 24°C | Not reported |
| Price (100 mg/5 g) | ¥48,400 (100 mg) | ¥17,500 (500 mL) | ¥16,500 (5 g) |
| CAS RN | 1219805-40-9 | 14938-35-3 | 121219-12-3 |
| Hazard Class | 4-3-III | 4-3-III | PRTR 1-405 (Warning) |
Key Research Findings and Isotopic Effects
- Deuterium Impact: The substitution of hydrogen with deuterium in this compound increases its molecular weight by ~9.8% compared to p-pentylphenol. This alters its boiling/melting points (though exact data is unavailable) and reduces metabolic degradation rates in biological studies due to the kinetic isotope effect .
- Stability: Deuterated compounds generally exhibit enhanced thermal and oxidative stability, making this compound preferable for long-term experimental setups.
- Cost Factor: The deuterated variant is ~276× more expensive per unit mass than the non-deuterated form, reflecting the complexity of deuteration processes .
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